Cas no 10281-53-5 (Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-)

Technical Introduction: (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane is a chiral bicyclic monoterpene derivative with a rigid, sterically defined structure. Its stereospecific configuration (1S,2S,5S) ensures consistent reactivity and selectivity in synthetic applications, particularly in asymmetric synthesis and chiral auxiliary frameworks. The compound’s bicyclo[3.1.1]heptane core offers stability and unique spatial constraints, making it valuable for studying steric effects in catalysis or molecular recognition. Its trimethyl substitutions enhance lipophilicity, facilitating use in hydrophobic matrices or fragrance formulations. This high-purity isomer is suitable for advanced organic synthesis, pharmaceutical intermediates, or as a reference standard in analytical chemistry.
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- structure
10281-53-5 structure
Product Name:Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-
CAS No:10281-53-5
MF:C10H18
MW:138.249923229218
MDL:MFCD00066421
CID:157481
PubChem ID:329768977
Update Time:2025-08-02

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-
    • (1S)-(-)-trans-Pinane
    • (1S)-(−)-trans-Pinane
    • PINANE, (1S)-(-)-TRANS(SG)
    • (1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
    • (1S)-()-trans-Pinane
    • (1S)-(-)-trans-Pinane1000µg
    • 2,6,6-trimethylbicyclo[3.1.1]heptane
    • PINANE, (1S)-(-)-TRANS-
    • (1S)-(-)-TRANS-PINANE, TERPENE STANDARD
    • (1S,2S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
    • [1S-(1alpha,2alpha,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptane
    • (-)-trans-Pinane
    • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
    • 2,6,6-Trimethyl-bicyclo[3.1.1]heptane, trans
    • (+/-)-TRANS-PINANE
    • UNII-6603788013
    • DTXSID801037317
    • (1S)-(-)-trans-Pinane, analytical standard
    • 10281-53-5
    • NS00080714
    • DTXSID30858758
    • 33626-25-4
    • UNII-26MVP5V1AP
    • (1S,2S,5S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
    • CHEMBL3109298
    • Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
    • (S)-trans-Pinane
    • rel-(1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
    • EC 800-188-1
    • Pinane, trans-
    • PINANE, TRANS-(-)-
    • BICYCLO(3.1.1)HEPTANE, 2,6,6-TRIMETHYL-, (1R,2R,5R)-REL-
    • EINECS 233-629-6
    • (1S-(1alpha,2alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
    • 26MVP5V1AP
    • MDL: MFCD00066421
    • Inchi: 1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
    • InChI Key: XOKSLPVRUOBDEW-CIUDSAMLSA-N
    • SMILES: C1(C)(C)[C@H]2CC[C@H](C)[C@@H]1C2

Computed Properties

  • Exact Mass: 138.14094
  • Monoisotopic Mass: 138.140851
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.9

Experimental Properties

  • Density: 0.854 g/mL at 20 °C(lit.)
  • Melting Point: -53 deg C
  • Boiling Point: 165-167 °C(lit.)
  • Flash Point: Fahrenheit: 118.4 ° f
    Celsius: 48 ° c
  • Refractive Index: n20/D 1.461
  • PSA: 0
  • LogP: 3.07860
  • Optical Activity: [α]20/D −17±1°, neat

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- Security Information

  • Symbol: GHS02
  • Signal Word:Warning
  • Hazard Statement: H226
  • Hazardous Material transportation number:UN 2319 3 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: 16

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- Pricemore >>

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Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- Related Literature

Additional information on Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-

Exploring the Unique Properties and Applications of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5)

The compound Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a fascinating bicyclic hydrocarbon with a unique stereochemical configuration. Its structure features a bicyclo[3.1.1]heptane core, which is a bridged ring system, and three methyl groups at the 2, 6, and 6 positions. The (1S,2S,5S) stereochemistry indicates the specific spatial arrangement of its chiral centers, making it an intriguing subject for researchers in organic chemistry, pharmaceuticals, and materials science.

In recent years, the demand for chiral compounds like Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- has surged due to their applications in asymmetric synthesis and drug development. The compound's rigid bicyclic framework and stereospecificity make it a valuable building block for designing bioactive molecules and flavor and fragrance ingredients. Its stability and low toxicity profile further enhance its appeal for industrial and research applications.

One of the most searched topics related to this compound is its role in green chemistry and sustainable synthesis. Researchers are exploring ways to utilize Bicyclo[3.1.1]heptane derivatives as eco-friendly alternatives in catalytic processes and renewable material production. The compound's potential in terpene synthesis also aligns with the growing interest in natural product-inspired chemistry, addressing consumer preferences for sustainable and naturally derived ingredients.

Another area of interest is the compound's applicability in fragrance formulations. The 2,6,6-trimethyl substitution pattern contributes to its olfactory properties, making it a candidate for use in perfumery. With the rise of niche fragrances and personalized scents, the demand for unique and high-quality aroma chemicals like this bicyclic heptane derivative is on the rise.

From a technical perspective, the synthesis of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- often involves stereoselective methods to ensure the correct configuration of its chiral centers. Advanced techniques such as asymmetric catalysis and enzymatic resolution are frequently discussed in academic and industrial forums, reflecting the compound's relevance in modern synthetic chemistry.

In conclusion, Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a versatile and scientifically significant compound with broad applications in pharmaceuticals, fragrances, and sustainable chemistry. Its unique structure and stereochemistry continue to inspire innovation across multiple disciplines, making it a subject of ongoing research and commercial interest.

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